Metixene hydrochloride
Overview
Description
Metixene hydrochloride, also known as methixene, is an anticholinergic used as an antiparkinsonian agent . It has also been reported to induce incomplete autophagy and cell death in metastatic cancer and brain metastases .
Molecular Structure Analysis
Metixene hydrochloride has a molecular formula of C20H23NS . Its molecular weight is 309.468 g/mol . The structure of Metixene hydrochloride includes a piperidine ring attached to a thioxanthen-9-ylmethyl group .Chemical Reactions Analysis
Metixene hydrochloride is a tertiary antimuscarinic with actions similar to those of atropine; it also has antihistaminic and direct antispasmodic properties . It is absorbed in the gastrointestinal tract following oral administration, and its metabolism occurs via sulfoxydation and N-demethylation in the liver .Physical And Chemical Properties Analysis
Metixene hydrochloride has a molecular weight of 363.9 g/mol and a molecular formula of C20H26ClNOS . The exact mass is 363.1424 g/mol .Scientific Research Applications
Colorimetric Determination of Thioxanthenes with Tetracyanoethylene : This study presents a colorimetric method for determining thioxanthene derivatives, including Metixene, in their pure form or in tablet formulations. The method is based on forming charge transfer complexes with tetracyanoethylene, showing high molar absorptivity for quantitative determination of these compounds (Walash, Rizk, & El-Brashy, 1986).
Methixene Hydrochloride as an EEG Activating Agent : This paper investigates the use of intravenous methixene hydrochloride in activating diagnostic EEG abnormalities in patients with epilepsy of temporal lobe origin (Vas, Exley, & Parsonage, 1967).
Dualism in the Effect of Cholinolytics upon the Human Parotid Gland Deprived of Parasympathetic Control : This research shows the dual effects of Metixene on the denervated human parotid salivary gland, revealing its ability to suppress pilocarpine secretion while causing intense and prolonged salivation (Levin, 1986).
Development and Application of a Method to Investigate Drug-Metabolizing Enzyme Inhibitors : This study demonstrates the potential of Metixene as an inhibitor of cytochrome P450 2D6, an enzyme involved in drug metabolism (Shibano, Taki, Miyamoto, & Uchikura, 2011).
Safety And Hazards
Metixene hydrochloride should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Future Directions
A new study has revealed that Metixene has shown remarkable potential as a novel treatment for metastatic breast cancer and brain metastases . This provides hope for future directions in the use of Metixene hydrochloride.
Relevant Papers The relevant papers retrieved indicate that Metixene has been used for the symptomatic treatment of parkinsonism . It has also been reported to induce incomplete autophagy and cell death in metastatic cancer and brain metastases . Another study has revealed that Metixene has shown potential as a novel treatment for metastatic breast cancer and brain metastases .
properties
IUPAC Name |
1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NS.ClH/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20;/h2-5,8-11,15,18H,6-7,12-14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXZRFHNNTTWCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4969-02-2 (Parent) | |
Record name | Methixene hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045359 | |
Record name | Metixene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Metixene hydrochloride | |
CAS RN |
1553-34-0 | |
Record name | Methixene hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1553-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methixene hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Contalyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78194 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Metixene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Metixene hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.819 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHIXENE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRK5BSL54S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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